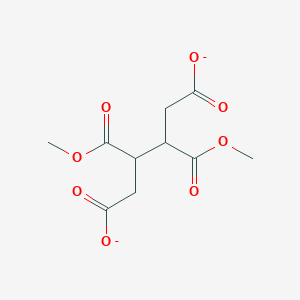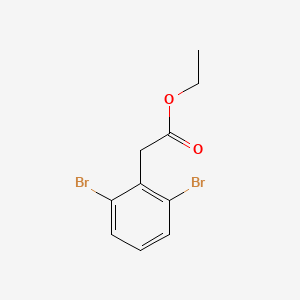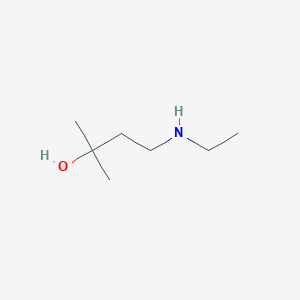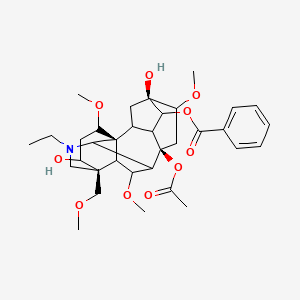
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- is a fluorinated derivative of isoquinoline. Isoquinoline itself is a heterocyclic aromatic organic compound, structurally related to quinoline. The fluorinated version of isoquinoline is notable for its high stability and unique chemical properties due to the presence of multiple fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated isoquinoline derivatives typically involves multi-step processes. One common method includes the fluorination of isoquinoline precursors using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of such compounds may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The scalability of these methods is crucial for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of partially or fully reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
作用机制
The mechanism of action of this compound involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
相似化合物的比较
Quinoline: Another heterocyclic aromatic compound with similar structural features but lacks the extensive fluorination.
Fluorinated Quinoline Derivatives: Compounds with similar fluorination patterns but different core structures.
Uniqueness: Isoquinoline, 1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorodecahydro-2-methyl- is unique due to its high degree of fluorination, which imparts exceptional stability and distinct chemical reactivity compared to other isoquinoline derivatives.
属性
分子式 |
C10H3F16N |
|---|---|
分子量 |
441.11 g/mol |
IUPAC 名称 |
1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluoro-2-methylisoquinoline |
InChI |
InChI=1S/C10H3F16N/c1-27-9(23,24)3(12)2(11,6(17,18)10(27,25)26)4(13,14)7(19,20)8(21,22)5(3,15)16/h1H3 |
InChI 键 |
ZJHCVWLPXFCCGK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(C1(F)F)(F)F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)

![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)

![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)
![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14784769.png)

![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)
